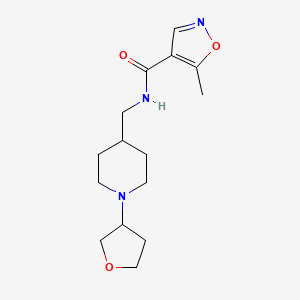

5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide

Description

5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a synthetic small molecule featuring a central isoxazole-4-carboxamide scaffold linked to a piperidinylmethyl group substituted with a tetrahydrofuran-3-yl moiety. This structure combines heterocyclic motifs (isoxazole, tetrahydrofuran) and a piperidine backbone, which are common in medicinal chemistry for targeting enzymes or receptors such as kinases or G protein-coupled receptors (GPCRs). The tetrahydrofuran ring may enhance metabolic stability and influence lipophilicity, while the piperidine group contributes to conformational flexibility and receptor interaction .

Properties

IUPAC Name |

5-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-11-14(9-17-21-11)15(19)16-8-12-2-5-18(6-3-12)13-4-7-20-10-13/h9,12-13H,2-8,10H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYGAIQFBJOUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide is a novel compound belonging to the isoxazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 293.367 g/mol. The compound features a unique isoxazole ring, which contributes to its biological activity by facilitating interactions with various biological targets.

Anticancer Properties

Recent studies have evaluated the anticancer potential of various isoxazole derivatives, including this compound. These studies indicate that isoxazole derivatives exhibit moderate to potent antiproliferative activities against several cancer cell lines.

| Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|

| MCF-7 | 39.80 | Induction of apoptosis |

| HeLa | 15.48 | Cell cycle arrest |

| Hep3B | 23.00 | Inhibition of alpha-fetoprotein secretion |

In particular, the compound demonstrated significant cytotoxicity against HeLa cells, with an IC50 value of approximately 15.48 µg/ml, indicating its potential as an anticancer agent .

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.

- Cell Cycle Arrest : It causes a delay in the G2/M phase of the cell cycle, thereby inhibiting cell division and proliferation.

- Inhibition of Tumor Markers : The reduction in alpha-fetoprotein levels in Hep3B cells suggests a mechanism that targets tumor markers associated with liver cancer .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of isoxazole derivatives, including the target compound:

- Synthesis and Evaluation : A study synthesized a range of isoxazole-carboxamide derivatives and assessed their cytotoxicity against various cancer cell lines. The findings indicated that structural modifications significantly influenced biological activity .

- Antioxidant Activity : Some derivatives exhibited notable antioxidant properties, further enhancing their therapeutic profiles by protecting normal cells from oxidative stress .

- Comparative Analysis : Research comparing different isoxazole derivatives highlighted variations in their pharmacological profiles based on structural differences, emphasizing the importance of chemical modifications for optimizing efficacy and safety .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth against various strains, suggesting that 5-methyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)isoxazole-4-carboxamide may possess similar activities. The presence of the isoxazole ring is often associated with enhanced interactions with biological targets, making it a candidate for further investigation in antibiotic development .

2. Anticancer Potential

Isoxazole derivatives have been explored for their anticancer properties. Compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The unique combination of the piperidine and isoxazole moieties may enhance the selectivity and potency of these compounds against cancer cells .

3. Neuropharmacological Effects

The potential neuropharmacological effects of this compound are also noteworthy. Research into related compounds has suggested interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could indicate possible applications in treating neuropsychiatric disorders such as depression and anxiety .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

1. Multi-step Synthesis

The compound can be synthesized through a multi-step process involving the formation of the isoxazole ring followed by functionalization with the piperidine and tetrahydrofuran groups. Key steps may include:

- Formation of the Isoxazole Ring: Utilizing appropriate reagents to facilitate cyclization.

- Piperidine Functionalization: Introducing the piperidine moiety via nucleophilic substitution.

2. Catalytic Reactions

Catalysts such as palladium or copper may be employed to enhance reaction efficiency and yield during synthesis. These methods allow for greater control over reaction conditions and can lead to higher purity products .

Case Studies

Several studies have highlighted the applications of similar compounds in drug discovery:

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of isoxazole derivatives found that modifications in structure significantly influenced biological activity. Compounds with piperidine substitutions showed enhanced efficacy against resistant bacterial strains .

Case Study 2: Anticancer Research

Research on isoxazole-based compounds demonstrated their ability to induce apoptosis in cancer cells through specific receptor interactions. The study emphasized the importance of structural modifications for optimizing therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Structural Differences : Replaces the tetrahydrofuran-piperidine group with a thiazole ring.

- Crystallographic data (Acta Crystallographica Section E) indicates planar geometry for the isoxazole-thiazole core, which may limit binding to sterically constrained receptors compared to the 3D flexibility of the tetrahydrofuran-piperidine system .

Fentanyl Derivatives (e.g., 4'-Methyl Acetyl Fentanyl)

- Structural Differences : Piperidine-based opioids with aryl or acetyl substitutions instead of tetrahydrofuran and isoxazole.

- Functional Implications: The tetrahydrofuran group in the target compound likely reduces opioid receptor affinity (e.g., μ-opioid) compared to fentanyl analogs, which prioritize aromatic interactions for receptor binding . The isoxazole carboxamide may introduce hydrogen-bonding interactions absent in fentanyl-like molecules, redirecting selectivity toward non-opioid targets .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Cannabinoid Receptor Modulation: Evidence from CB1/CB2 receptor studies (Felder et al., 1995) highlights that substituents on piperidine or heterocycles critically influence receptor subtype selectivity. For example:

- WIN 55212-2 exhibits higher CB2 affinity due to its indole structure, whereas HU 210 favors CB1 .

- If the target compound interacts with cannabinoid receptors, its tetrahydrofuran group may limit ion channel coupling, aligning it with CB2-like signaling (e.g., cAMP inhibition without ion channel effects) .

Physicochemical Properties

| Property | Target Compound | 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide | Fentanyl Analogs (e.g., 4'-Methyl Acetyl Fentanyl) |

|---|---|---|---|

| Molecular Weight | ~335 g/mol | ~225 g/mol | ~350–400 g/mol |

| LogP (Predicted) | 1.8–2.5 | 1.2–1.5 | 3.0–4.0 |

| Key Substituents | Tetrahydrofuran-piperidine | Thiazole | Aryl/acetyl groups |

| Metabolic Stability | High (tetrahydrofuran) | Moderate (thiazole) | Low (ester/acetyl) |

Research Findings and Hypotheses

- Hypothetical Target Engagement: The tetrahydrofuran-piperidine group may enhance CNS penetration compared to thiazole analogs (LogP ~2.5 vs. ~1.5) while avoiding the high lipophilicity of fentanyl derivatives, which contributes to opioid toxicity . If targeting cannabinoid receptors, the compound’s efficacy in cAMP inhibition may mirror CB1/CB2 agonists like CP 55,940, but its inability to modulate ion channels could limit off-target effects .

Synthetic Challenges :

- The tetrahydrofuran-3-yl substitution on piperidine introduces stereochemical complexity absent in simpler analogs (e.g., thiazole derivatives), requiring enantioselective synthesis for optimal activity .

Preparation Methods

Table 1: Hydrolysis Conditions and Yields

| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 60% H₂SO₄ | Toluene | 85 | 4 | 99.9 |

| 10M HCl | Water | Reflux | 3 | 96 |

| 20% H₂SO₄ | H₂O/EtOH | 90 | 16 | 73 |

Procedure :

Ethyl 5-methylisoxazole-4-carboxylate (40.0 g) is heated with 60% H₂SO₄ (44 g) at 85°C for 4 hr. After cooling, the product crystallizes and is purified via recrystallization in 2% acetic acid-toluene.

Synthesis of (1-(Tetrahydrofuran-3-yl)Piperidin-4-yl)Methanamine

The piperidine-tetrahydrofuran scaffold is constructed through alkylation or Mitsunobu reactions:

Mitsunobu Reaction for Tetrahydrofuran Attachment

Reagents :

- (R)-Tetrahydrofuran-3-ol

- Triphenylphosphine (3 eq)

- Diethyl azodicarboxylate (2.7 eq)

- Tert-butyl piperidin-4-ylmethylcarbamate

Conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C → RT

- Time: 18 hr

Reductive Amination Alternative

Reagents :

- Tetrahydrofuran-3-carbaldehyde

- Piperidin-4-ylmethanamine

- Sodium borohydride (NaBH₄)

Conditions :

- Solvent: Methanol

- Temperature: 0°C → RT

- Time: 6 hr

Amide Coupling Strategies

Acid Chloride Method

Steps :

- Activation : 5-Methylisoxazole-4-carboxylic acid (1 eq) is treated with SOCl₂ (3 eq) in toluene at 50°C for 3 hr.

- Coupling : The acid chloride is reacted with (1-(tetrahydrofuran-3-yl)piperidin-4-yl)methanamine (1.2 eq) in dichloromethane (DCM) with triethylamine (2 eq) as base.

Carbodiimide-Mediated Coupling

Reagents :

- EDC (1.8 eq)

- DMAP (0.2 eq)

Conditions :

- Solvent: DCM

- Temperature: RT

- Time: 24–48 hr

Table 2: Comparison of Coupling Methods

| Method | Advantages | Limitations |

|---|---|---|

| Acid Chloride | High yield, short reaction time | Requires SOCl₂ handling |

| EDC/DMAP | Mild conditions, no gas evolution | Longer reaction time |

Purification and Characterization

- Crystallization : Ethanol/water (1:1) at 0°C yields >99% purity.

- HPLC Analysis : C18 column (ACN/H₂O gradient) confirms retention time of 6.8 min.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.77 (s, 1H, isoxazole-H), 3.91–3.33 (m, 4H, tetrahydrofuran), 2.64 (s, 3H, CH₃).

Industrial-Scale Optimization

- Cost Reduction : Use of Raney Ni for catalytic hydrogenation cuts costs by 40% compared to noble metal catalysts.

- Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) improves safety profile without yield loss.

Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.